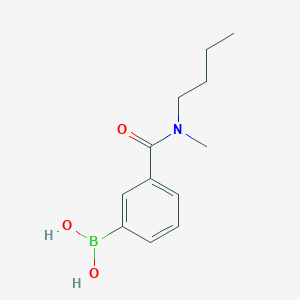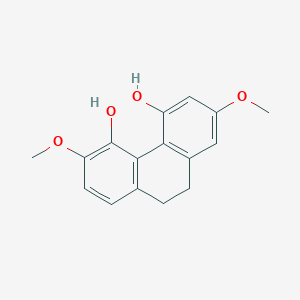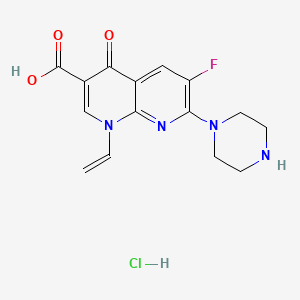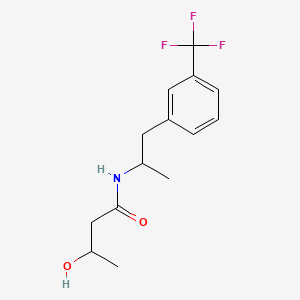
Betamethasone-21-Acetate-17-Propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betamethasone 21-Acetate 17-Propionate is a synthetic glucocorticoid corticosteroid. It is a derivative of betamethasone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is commonly used in topical formulations to treat various skin conditions, including dermatitis and psoriasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone 21-Acetate 17-Propionate involves multiple steps. One common method includes the esterification of betamethasone with acetic anhydride and propionic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions often involve maintaining the temperature at around 0-5°C to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of Betamethasone 21-Acetate 17-Propionate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The reaction mixture is usually purified using techniques such as recrystallization and chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Betamethasone 21-Acetate 17-Propionate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Betamethasone 21-Acetate 17-Propionate. These derivatives often retain some of the biological activity of the parent compound .
Aplicaciones Científicas De Investigación
Betamethasone 21-Acetate 17-Propionate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: The compound is used in studies investigating the effects of glucocorticoids on cellular processes.
Medicine: It is extensively used in dermatological research to develop new treatments for inflammatory skin conditions.
Industry: The compound is used in the formulation of various topical medications and cosmetic products
Mecanismo De Acción
Betamethasone 21-Acetate 17-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins. This dual action results in a significant reduction in inflammation and immune response .
Comparación Con Compuestos Similares
Similar Compounds
- Betamethasone Valerate
- Betamethasone Dipropionate
- Dexamethasone
- Hydrocortisone
Uniqueness
Betamethasone 21-Acetate 17-Propionate is unique due to its specific esterification at the 21 and 17 positions, which enhances its lipophilicity and allows for better skin penetration. This makes it particularly effective in topical formulations compared to other similar compounds .
Propiedades
Fórmula molecular |
C27H35FO7 |
|---|---|
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
[(9R,10S,11S,13S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19?,20?,21-,24-,25-,26-,27-/m0/s1 |
Clave InChI |
KJYZDNSUFNSFOL-ULAZTBMRSA-N |
SMILES isomérico |
CCC(=O)O[C@@]1([C@H](CC2[C@@]1(C[C@@H]([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C |
SMILES canónico |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)






![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
![{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13407250.png)
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)

![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)
![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)
